Superior Gram‑Negative Aerobic Spectrum Potency: Cefmetazole Is 2‑ to 8‑Fold More Active Than Cefoxitin Against Key Surgical and UTI Pathogens
In a comprehensive review aggregating over 30 publications, cefmetazole demonstrated approximately 2‑ to 8‑fold greater in vitro potency than cefoxitin against commonly isolated species including Escherichia coli, Klebsiella spp., Proteus mirabilis, and Staphylococcus aureus [1]. The consistent quantitative advantage across multiple species is not attributable to laboratory variability but to intrinsic differences in penicillin‑binding‑protein affinity and periplasmic concentration stability. This MIC differential has direct implications for probability of pharmacokinetic/pharmacodynamic (PK/PD) target attainment when both agents are administered at the same dose.
| Evidence Dimension | In vitro antibacterial potency (fold‑difference in MIC) |
|---|---|
| Target Compound Data | Cefmetazole: 2‑ to 8‑fold lower MICs (greater potency) than cefoxitin |
| Comparator Or Baseline | Cefoxitin: 2‑ to 8‑fold higher MICs (lesser potency) than cefmetazole |
| Quantified Difference | Approximately 2‑ to 8‑fold lower MICs for cefmetazole across Escherichia coli, Klebsiella spp., Proteus mirabilis, Staphylococcus aureus |
| Conditions | Review of >30 in vitro studies; standard broth microdilution and agar dilution methods (NCCLS/CLSI); clinical isolates from multiple geographic regions |
Why This Matters
Procurement selection of cefmetazole over cefoxitin is supported by a quantifiable 2‑ to 8‑fold potency advantage, which directly lowers the MIC relative to clinical PK/PD breakpoints, increasing the probability of bactericidal target attainment at equivalent dosing.
- [1] Jones RN. Review of the in-vitro spectrum and characteristics of cefmetazole (CS-1170). J Antimicrob Chemother. 1989 Apr;23 Suppl D:1-12. doi:10.1093/jac/23.suppl_d.1. PMID: 2656622. View Source
